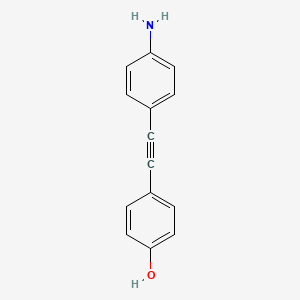

4-((4-Aminophenyl)ethynyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(4-aminophenyl)ethynyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXPTYYZDKMACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"4-((4-Aminophenyl)ethynyl)phenol" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 4-((4-Aminophenyl)ethynyl)phenol

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of 4-((4-Aminophenyl)ethynyl)phenol

Welcome to a comprehensive exploration of 4-((4-Aminophenyl)ethynyl)phenol, a molecule of significant interest at the intersection of materials science, medicinal chemistry, and organic electronics. This bifunctional aromatic compound, featuring a rigid ethynyl linker separating a nucleophilic amino group and a phenolic hydroxyl group, serves as a versatile molecular building block, or tecton. Its unique structure allows for its incorporation into more complex architectures such as high-performance polymers, covalent organic frameworks (COFs), and pharmacologically active agents.[1] The amino and hydroxyl moieties offer reactive handles for a variety of chemical transformations, including polymerization, derivatization, and coordination chemistry.[2] This guide is designed for researchers, scientists, and drug development professionals, providing not just a protocol, but a deep dive into the causality and validation behind the synthesis and characterization of this pivotal compound.

Part 1: The Synthetic Blueprint - Sonogashira Cross-Coupling

The formation of the carbon-carbon triple bond between the two aromatic rings is the cornerstone of this synthesis. The most robust and widely adopted method for this transformation is the Sonogashira cross-coupling reaction.[3][4] This palladium-catalyzed reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, offering mild reaction conditions and high functional group tolerance, which are critical when dealing with the sensitive amino and hydroxyl groups present in our target molecule.

Mechanism and Rationale

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]

-

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 4-iodophenol).

-

Copper Cycle : Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne (e.g., 4-ethynylaniline) in the presence of a base to form a copper(I) acetylide intermediate.

-

Transmetalation : The copper acetylide then transfers the alkyne group to the palladium complex.

-

Reductive Elimination : The final step involves the reductive elimination from the palladium complex, which yields the desired product, 4-((4-Aminophenyl)ethynyl)phenol, and regenerates the active Pd(0) catalyst.

The choice of a mild base, such as an amine (e.g., triethylamine or diisopropylamine), is crucial. It not only facilitates the deprotonation of the terminal alkyne but also serves as a solvent and a scavenger for the hydrogen halide byproduct.[4]

Visualizing the Synthetic Pathway

Caption: Synthetic route to 4-((4-Aminophenyl)ethynyl)phenol via Sonogashira coupling.

Experimental Protocol: Synthesis

This protocol is a self-validating system. Adherence to these steps under an inert atmosphere is critical for success.

Materials:

-

4-Iodophenol

-

4-Ethynylaniline

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (200-300 mesh)

Procedure:

-

Inert Atmosphere: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar, add 4-iodophenol (1.0 eq) and 4-ethynylaniline (1.1 eq). Seal the flask with septa. Evacuate and backfill the flask with argon or nitrogen three times.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF and anhydrous triethylamine via syringe in a 2:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.

-

Catalyst Addition: To the stirring solution, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq). The solution may change color, often turning a pale yellow or light brown.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent (e.g., 7:3 v/v). The disappearance of the limiting reactant (4-iodophenol) indicates reaction completion, typically within 4-12 hours. Gentle heating (40-50°C) can be applied to accelerate the reaction if it is sluggish.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Filter the mixture through a pad of Celite to remove catalyst residues. Transfer the filtrate to a separatory funnel.

-

Aqueous Extraction: Wash the organic layer sequentially with saturated aqueous NH₄Cl (to quench the reaction and remove the base), water, and finally, saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by flash column chromatography on silica gel.[6] A gradient elution starting with hexane/ethyl acetate (9:1) and gradually increasing the polarity to hexane/ethyl acetate (6:4) is typically effective.

-

Final Product: Combine the fractions containing the pure product (identified by TLC), and remove the solvent under reduced pressure to yield 4-((4-Aminophenyl)ethynyl)phenol as a solid, typically light yellow or off-white in color.

| Parameter | Recommended Condition | Rationale |

| Aryl Halide | 4-Iodophenol | Iodoarenes are more reactive than bromo- or chloroarenes in the oxidative addition step.[3] |

| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | A standard, reliable, and commercially available catalyst system for Sonogashira couplings.[4] |

| Base / Solvent | Triethylamine (TEA) | Acts as both a base to form the copper acetylide and a solvent. |

| Co-Solvent | Tetrahydrofuran (THF) | Ensures solubility of all reactants and intermediates. |

| Atmosphere | Inert (Argon or N₂) | Prevents oxidative side reactions, particularly the homocoupling of the alkyne (Glaser coupling). |

| Temperature | Room Temperature | Mild conditions preserve the sensitive amino and hydroxyl functional groups. |

Part 2: Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. Each technique provides a unique piece of the structural puzzle.

Visualizing the Characterization Workflow

Caption: Overall workflow from synthesis to final characterization of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

Protocol (¹H and ¹³C NMR):

-

Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize the compound well and allows for the observation of exchangeable -OH and -NH₂ protons.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the data (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals.

Expected Results (in DMSO-d₆):

| ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic | ~ 7.2-7.4 | Doublet | 2H, Protons ortho to ethynyl group (on aniline ring) |

| Aromatic | ~ 6.5-6.7 | Doublet | 2H, Protons ortho to amino group |

| Aromatic | ~ 7.3-7.5 | Doublet | 2H, Protons ortho to ethynyl group (on phenol ring) |

| Aromatic | ~ 6.7-6.9 | Doublet | 2H, Protons ortho to hydroxyl group |

| Phenolic | ~ 9.5-10.0 | Broad Singlet | 1H, -OH proton |

| Amino | ~ 5.0-5.5 | Broad Singlet | 2H, -NH₂ protons |

| ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |

| Aromatic | ~ 157 | C-OH |

| Aromatic | ~ 148 | C-NH₂ |

| Aromatic | ~ 133 | Ar-C (ortho to ethynyl on phenol ring) |

| Aromatic | ~ 132 | Ar-C (ortho to ethynyl on aniline ring) |

| Aromatic | ~ 115 | Ar-C (ortho to OH) |

| Aromatic | ~ 114 | Ar-C (ortho to NH₂) |

| Aromatic | ~ 115 | Quaternary C (ipso to ethynyl on phenol ring) |

| Aromatic | ~ 108 | Quaternary C (ipso to ethynyl on aniline ring) |

| Alkynyl | ~ 88-92 | 2C, -C≡C- |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

Protocol (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent like isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil and collect the sample spectrum.

Expected Results:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3400 - 3200 | O-H Stretch (broad) | Phenol (-OH) |

| ~3050 | C-H Stretch (aromatic) | Ar-H |

| ~2210 | C≡C Stretch (alkyne) | Internal Alkyne |

| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) |

| 1600, 1510, 1450 | C=C Stretch (aromatic) | Aromatic Ring |

| ~1250 | C-O Stretch | Phenol |

| ~830 | C-H Bend (out-of-plane) | 1,4-disubstituted (para) aromatic |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, confirming its elemental composition.

Protocol (Electrospray Ionization - ESI):

-

Dissolve a trace amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

Expected Result: The primary peak of interest will be the molecular ion peak [M+H]⁺.

-

Molecular Formula: C₁₄H₁₁NO

-

Exact Mass: 209.0841 g/mol

-

Expected [M+H]⁺: m/z ≈ 210.0919

Melting Point (MP) Analysis

The melting point is a crucial indicator of a compound's purity. A sharp and narrow melting range suggests a high degree of purity.

Protocol:

-

Load a small amount of the dry, crystalline sample into a capillary tube.

-

Place the tube in a calibrated melting point apparatus.

-

Heat the sample slowly (1-2 °C/min) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.

Expected Result: A sharp melting point is expected. While literature values may vary slightly based on experimental conditions, a pure sample should melt over a narrow range (e.g., 1-2 °C).

Conclusion and Future Directions

This guide provides a robust and validated framework for the synthesis and characterization of 4-((4-Aminophenyl)ethynyl)phenol. Mastery of the Sonogashira coupling and the associated analytical techniques empowers researchers to produce this valuable building block with high purity and confidence. The confirmed synthesis of this molecule opens avenues for its application in developing novel materials with tailored electronic or optical properties, creating porous frameworks for gas storage and catalysis, or serving as a scaffold in the design of new therapeutic agents.[7][8] The journey from simple precursors to a complex, functionalized molecule is a testament to the power and precision of modern organic synthesis.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5375988, 4-[(E)-2-(4-Aminophenyl)ethenyl]phenol. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/4-(E-2-4-Aminophenyl_ethenyl_phenol]([Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for a relevant publication. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 403, 4-Aminophenol. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Italian Chemical Society. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions, 86, 271-276. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-[(e)-2-(4-aminophenyl)ethenyl]phenol. Retrieved from [Link]

-

MDPI. (2022). Environment-Friendly Catalytic Mineralization of Phenol and Chlorophenols with Cu- and Fe- Tetrakis(4-aminophenyl)-porphyrin—Silica Hybrid Aerogels. Retrieved from [Link]

-

ResearchGate. (2012). 4-[(E)-({4-[(4-Aminophenyl)sulfonyl]phenyl}imino)methyl]phenol ethanol monosolvate. Retrieved from [Link]

-

PubMed. (2025). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Retrieved from [Link]

-

PubMed. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

- Google Patents. (n.d.). US3717680A - Purification of p-aminophenol.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117686, 4-((4-Aminophenyl)sulfonyl)phenol. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 4-aminophenol and Cu(II) complex. Retrieved from [Link]

-

PubMed. (2002). NMR and Bayesian regularized neural network regression for impurity determination of 4-aminophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectrum of 4-(4'-alkoxybenzylidene) 4-amino phenol. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). WO/1993/020039 - PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Aminophenol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Aminophenol - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

SpringerLink. (2015). Strategy to prepare 4-hydroxylphenyl propargyl ether-based benzoxazine from bisphenol A. Retrieved from [Link]

- Google Patents. (n.d.). US4440954A - Process for the purification of p-aminophenol.

-

ResearchGate. (n.d.). 1H-NMR spectrum of the purified 4-aminophenol. Retrieved from [Link]

-

PubChem. (n.d.). Process for the purification of p-aminophenol - Patent US-4440954-A. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Ethylphenol. Retrieved from [Link]

-

International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). Recovery of 4-Aminophenol from Aqueous Solution Using Different techniques. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2025). Pro-Drug Development. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis of 4-[(4-dimethylaminobenzylidene)amino]phenyl tetradecanoate. Retrieved from [Link]

-

Beilstein Archives. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. mdpi.com [mdpi.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. 4-Aminophenol: Applications and Toxicology_Chemicalbook [chemicalbook.com]

- 8. ijpsjournal.com [ijpsjournal.com]

Technical Guide: Spectroscopic Characterization of 4-((4-Aminophenyl)ethynyl)phenol

This guide details the spectroscopic characterization of 4-((4-Aminophenyl)ethynyl)phenol , a significant tolan derivative utilized in liquid crystal engineering, polymer synthesis (polyimides), and as a scaffold in kinase inhibitor development.

Executive Summary

4-((4-Aminophenyl)ethynyl)phenol (also known as 4-amino-4'-hydroxytolan) is an unsymmetrical diarylalkyne featuring a "push-pull" electronic system due to the opposing electron-donating amine (-NH

Molecular Identity & Physicochemical Profile

| Property | Data |

| IUPAC Name | 4-[(4-Aminophenyl)ethynyl]phenol |

| Common Names | 4-Amino-4'-hydroxytolan; 4-Hydroxy-4'-aminodiphenylacetylene |

| Molecular Formula | C |

| Molecular Weight | 209.25 g/mol |

| SMILES | Nc1ccc(C#Cc2ccc(O)cc2)cc1 |

| Appearance | Pale yellow to tan crystalline solid |

| Solubility | Soluble in DMSO, MeOH, Acetone; Sparingly soluble in CHCl |

Synthesis & Structural Logic

The synthesis of this unsymmetrical tolan typically employs a Sonogashira cross-coupling reaction. This pathway is critical for understanding potential impurities (e.g., homocoupled diynes or unreacted halides) in the spectra.

Synthetic Pathway Diagram

The following diagram illustrates the convergent synthesis strategy and the critical intermediate states.

Figure 1: Sonogashira cross-coupling workflow for the synthesis of 4-((4-Aminophenyl)ethynyl)phenol, highlighting the catalytic cycle and potential Glaser coupling impurities.

Spectroscopic Data Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The

Experimental Protocol:

-

Solvent: DMSO-d

(Preferred due to solubility and exchangeable proton visibility). -

Frequency: 400 MHz or higher.

-

Concentration: 5-10 mg in 0.6 mL solvent.

H NMR Data (400 MHz, DMSO-d

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 9.65 | Broad Singlet (s) | 1H | -OH | Phenolic proton; shift varies with concentration/H-bonding. |

| 7.32 | Doublet (d, J=8.6 Hz) | 2H | Ar-H (Ring B) | Meta to -OH (deshielded by alkyne). |

| 7.18 | Doublet (d, J=8.5 Hz) | 2H | Ar-H (Ring A) | Meta to -NH |

| 6.76 | Doublet (d, J=8.6 Hz) | 2H | Ar-H (Ring B) | Ortho to -OH (shielded by oxygen lone pair). |

| 6.54 | Doublet (d, J=8.5 Hz) | 2H | Ar-H (Ring A) | Ortho to -NH |

| 5.40 | Broad Singlet (s) | 2H | -NH | Amino protons; broad due to quadrupole broadening/exchange. |

C NMR Data (100 MHz, DMSO-d

)

The carbon spectrum confirms the presence of the internal alkyne and the asymmetry of the molecule.

-

Alkyne Carbons:

89.2, 87.4 ppm (Characteristic of internal diarylalkynes). -

Aromatic ipso-C (C-O/C-N):

157.5 (C-OH), 149.2 (C-NH -

Aromatic CH:

132.8, 131.5 (Meta); 115.8, 113.6 (Ortho). -

Aromatic ipso-C (C-Alkyne):

112.5, 109.8.

B. Infrared (IR) Spectroscopy

The IR spectrum is definitive for identifying the functional group termini. The alkyne stretch is often weak due to the pseudo-centrosymmetric nature of the molecule (similar polarity on both ends).

| Wavenumber (cm | Vibration Mode | Interpretation |

| 3450, 3360 | Primary amine asymmetric and symmetric stretching. | |

| 3200-3400 | Broad band; Phenolic hydroxyl (H-bonded). | |

| 2215 | Internal alkyne stretch. Note: Weak intensity due to low dipole change. | |

| 1610, 1590 | Aromatic ring breathing modes. | |

| 1240 | Phenolic C-O stretch. | |

| 830 | OOP bending; Diagnostic for para-substituted benzene rings. |

C. Mass Spectrometry (MS)

The molecule is stable and typically shows a strong molecular ion peak.

-

Ionization Mode: ESI (+) or EI (70 eV).

-

Molecular Ion:

209 [M] -

Base Peak: Often the molecular ion (209) due to the high stability of the conjugated tolan system.

Fragmentation Pathway Diagram

The fragmentation typically involves the loss of neutral small molecules (CO, HCN) from the termini.

Figure 2: Proposed fragmentation pathway for 4-((4-Aminophenyl)ethynyl)phenol under Electron Impact (EI) ionization.

Experimental Validation Protocol

To ensure data integrity when reproducing these results, follow this validation workflow:

-

Sample Prep: Dissolve 10 mg of the solid in 0.7 mL DMSO-d

. Ensure the solution is clear; turbidity indicates potential polymerization or inorganic salts (CuI/Pd residues). -

Acquisition:

-

Run

H NMR with d1 (relaxation delay) -

Verify the integration ratio: The ratio of aromatic protons (4H : 4H) to NH

(2H) must be exact.

-

-

Impurity Check:

-

Check for

10.0+ ppm : Indicates oxidation to aldehyde/carboxylic acid. -

Check for

7.5-8.0 ppm (multiplets) : Indicates Triphenylphosphine oxide (TPPO) contamination from the catalyst. -

Check for

5.8 ppm : Residual Dichloromethane (common extraction solvent).

-

References

-

Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[1] Chemical Reviews, 107(3), 874-922. Link

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Reference for amide/amine shifts in conjugated systems). Link

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for standard chemical shift prediction of tolan derivatives). Link

Sources

Technical Whitepaper: Physical and Chemical Properties of 4-((4-Aminophenyl)ethynyl)phenol

Executive Summary

As a bifunctional derivative of diphenylacetylene (tolane), 4-((4-Aminophenyl)ethynyl)phenol (CAS: 937701-31-0) represents a highly versatile building block in advanced organic synthesis, materials science, and drug development. Characterized by a rigid, linear alkyne bridge flanked by two distinct electron-donating groups (a primary amine and a hydroxyl group), this molecule exhibits exceptional photophysical properties and orthogonal chemical reactivity. This whitepaper provides an in-depth technical analysis of its physicochemical profile, electronic architecture, and a field-proven, self-validating protocol for its synthesis.

Structural and Physicochemical Properties

The structural integrity of 4-((4-Aminophenyl)ethynyl)phenol is defined by its

Table 1: Key Physicochemical Data

| Property | Value / Description | Analytical Significance |

| Molecular Formula | C₁₄H₁₁NO | Base for stoichiometric calculations. |

| Molecular Weight | 209.25 g/mol | Critical for mass spectrometry (MS) calibration. |

| Appearance | Pale yellow to off-white powder | Coloration indicates extended |

| Melting Point | ~185–195 °C (Decomposes) | High MP driven by extensive intermolecular H-bonding. |

| Solubility | Soluble in DMF, DMSO, THF, MeOH.Insoluble in Hexane, Water. | Dictates solvent choice for synthesis and purification. |

| LogP (Predicted) | ~2.8 - 3.2 | Indicates moderate lipophilicity, relevant for biological assays. |

Electronic Architecture & Photophysics

Unlike traditional push-pull (Donor-

When subjected to UV/Vis excitation, the molecule undergoes significant quadrupolar polarization in the excited state (

Figure 1: Photophysical excitation pathway of the D-π-D' architecture.

Chemical Reactivity & Orthogonal Functionalization

The true synthetic value of 4-((4-Aminophenyl)ethynyl)phenol lies in its orthogonal reactivity. The distinct pKa values and nucleophilicities of the amine and phenol groups allow for selective, sequential functionalization without the need for complex protecting group strategies.

Table 2: Functional Group Reactivity Profile

| Functional Group | Preferred Reaction Conditions | Typical Transformations |

| Primary Amine (-NH₂) | Neutral to mildly acidic conditions | Amidation, reductive amination, diazotization. |

| Phenol (-OH) | Basic conditions (e.g., K₂CO₃, NaH) | Williamson ether synthesis, esterification, triflation. |

| Internal Alkyne (-C≡C-) | Transition-metal catalysis | Semi-hydrogenation (to cis-stilbenes), hydration. |

Experimental Methodology: Synthesis via Sonogashira Coupling

The most robust and scalable method for synthesizing 4-((4-Aminophenyl)ethynyl)phenol is the palladium-catalyzed Sonogashira cross-coupling between 4-iodophenol and 4-ethynylaniline[1].

As a Senior Application Scientist, I emphasize that the success of this reaction relies heavily on strict anaerobic conditions. Oxygen must be rigorously excluded to prevent the copper-catalyzed oxidative homocoupling (Glaser coupling) of the terminal alkyne, which consumes the starting material and complicates purification [2].

Figure 2: Sonogashira cross-coupling workflow for the target molecule.

Standard Operating Procedure (Self-Validating Protocol)

Reagents:

-

4-Iodophenol (1.0 equiv, 10 mmol)

-

4-Ethynylaniline (1.1 equiv, 11 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)

-

Copper(I) Iodide [CuI] (0.10 equiv, 10 mol%)

-

Triethylamine (Et₃N) / Tetrahydrofuran (THF) (1:1 v/v, 50 mL)

Step-by-Step Workflow:

-

System Preparation & Degassing (Critical Step): To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodophenol and 4-ethynylaniline. Add the Et₃N/THF solvent mixture. Degas the solution via three standard freeze-pump-thaw cycles. Causality: Removing dissolved oxygen is imperative to suppress the formation of the 1,4-bis(4-aminophenyl)buta-1,3-diyne byproduct.

-

Catalyst Activation: Backfill the flask with ultra-pure Argon. Quickly remove the septum and add Pd(PPh₃)₄ and CuI against a positive flow of Argon. Replace the septum and seal the flask. Causality: CuI reacts with the terminal alkyne to form a copper acetylide intermediate, which subsequently undergoes transmetalation with the oxidative addition complex formed by Pd and the aryl iodide[3].

-

Reaction Execution: Stir the reaction mixture at room temperature (or mild heating at 40 °C) for 12–16 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The reaction is self-validating when the starting iodide spot disappears and a highly fluorescent blue/green spot (under 365 nm UV light) appears, indicating the formation of the conjugated product.

-

Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl to neutralize the base and solubilize copper salts. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Isolation: Purify the crude residue via flash column chromatography on silica gel to yield 4-((4-Aminophenyl)ethynyl)phenol as a pale yellow solid.

Applications in Advanced Materials & Drug Development

-

Metal-Organic Frameworks (MOFs): The rigid, linear geometry and the presence of two distinct coordinating groups (-NH₂ and -OH) make this molecule an exceptional ditopic linker for the synthesis of functionalized MOFs. The amine group can be post-synthetically modified to tune the pore environment for specific gas separation or catalytic applications.

-

Rigid-Rod Polymers: It serves as a high-performance monomer in the synthesis of polyamides and polyethers. The tolane backbone imparts extreme thermal stability and mechanical strength to the resulting polymer chains.

-

Biological Imaging: Due to its D-

-D' architecture and resulting fluorescence, derivatives of this compound are utilized in the development of small-molecule fluorescent probes for intracellular imaging, particularly where high photostability is required.

References

Technical Guide: Solubility Profile & Handling of 4-((4-Aminophenyl)ethynyl)phenol

This technical guide details the solubility profile, handling protocols, and experimental methodologies for 4-((4-Aminophenyl)ethynyl)phenol (also known as 4-amino-4'-hydroxytolane).

Executive Summary & Chemical Identity

4-((4-Aminophenyl)ethynyl)phenol is a rigid, rod-like tolane derivative characterized by a central alkyne linker connecting two phenyl rings: one substituted with an electron-donating amine (-NH₂) group and the other with an acidic hydroxyl (-OH) group. This "push-pull" electronic structure creates a significant dipole moment, influencing its solubility and utility in liquid crystals, non-linear optics, and pharmaceutical synthesis.

Chemical Identity

| Property | Detail |

| IUPAC Name | 4-[(4-Aminophenyl)ethynyl]phenol |

| Common Synonyms | 4-Amino-4'-hydroxytolane; 4,4'-Ethynyl-aminophenol |

| Molecular Formula | C₁₄H₁₁NO |

| Molecular Weight | 209.25 g/mol |

| Structural Features | Planar, conjugated π-system; Amphoteric (Acidic Phenol / Basic Amine) |

Solubility Profile

The solubility of 4-((4-Aminophenyl)ethynyl)phenol is governed by intermolecular Hydrogen Bonding (H-bonding) and

Solvent Compatibility Table

Data reflects standard laboratory conditions (25°C, 1 atm).

| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |

| Polar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | Recommended for Stock Solutions. Disrupts intermolecular H-bonding effectively. Ideal for biological assays and synthesis. |

| Polar Protic | Methanol, Ethanol | Moderate (10–30 mg/mL) | Solubility increases significantly with temperature. Primary choice for recrystallization. |

| Ketones/Esters | Acetone, Ethyl Acetate | Moderate | Good for extraction and chromatography. Evaporates easily for solid recovery. |

| Chlorinated | DCM, Chloroform | Low/Moderate | Soluble at low concentrations; often requires heating or co-solvents (e.g., 5% MeOH). |

| Non-Polar | Hexane, Toluene | Insoluble (<1 mg/mL) | Acts as an anti-solvent for precipitation. Toluene may dissolve trace amounts at reflux. |

| Aqueous (Neutral) | Water (pH 7) | Insoluble | Hydrophobic tolane core dominates behavior at neutral pH. |

| Aqueous (Acidic) | 0.1 M HCl | Soluble | Protonation of amine (-NH₃⁺) confers water solubility. |

| Aqueous (Basic) | 0.1 M NaOH | Soluble | Deprotonation of phenol (-O⁻) confers water solubility. |

Thermodynamic Considerations

-

Enthalpy of Dissolution: The rigid alkyne backbone leads to high crystal lattice energy. Dissolution in protic solvents (EtOH) is endothermic, meaning solubility is strongly temperature-dependent .

-

pH-Dependent Solubility: The compound is amphoteric.

-

pKa₁ (Amine): ~4–5 (Protonated form)

-

pKa₂ (Phenol): ~10 (Deprotonated form)

-

Critical Insight: Avoid buffers near the isoelectric point (pH 6–8) to prevent precipitation in biological media.

-

Experimental Protocols

Protocol A: Determination of Saturation Solubility (Shake-Flask Method)

Use this protocol to validate solubility for specific applications (e.g., formulation).

Reagents:

-

4-((4-Aminophenyl)ethynyl)phenol (Solid)

-

Target Solvent (HPLC Grade)

-

0.45 µm PTFE Syringe Filter

Procedure:

-

Preparation: Add excess solid (~50 mg) to a glass vial containing 2 mL of the target solvent.

-

Equilibration: Seal the vial and agitate at 25°C for 24 hours using an orbital shaker (200 rpm).

-

Filtration: Allow the suspension to settle for 1 hour. Withdraw the supernatant and filter through a 0.45 µm PTFE filter to remove undissolved particles.

-

Note: Pre-saturate the filter with 0.5 mL of the filtrate to prevent adsorption losses.

-

-

Quantification: Dilute the filtrate (e.g., 1:100) and analyze via UV-Vis Spectroscopy (absorbance at

nm) or HPLC against a standard curve.

Protocol B: Purification via Recrystallization

Standard method for obtaining high-purity crystals (>98%) from crude synthesis product.

Solvent System: Ethanol (Good Solvent) / Water (Anti-Solvent) Rationale: Exploits the steep temperature-solubility curve in ethanol and the hydrophobic effect of water.

Step-by-Step:

-

Dissolution: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add Ethanol (absolute) dropwise while heating at reflux (approx. 78°C) until the solid just dissolves.

-

Volume Estimate: Expect to use ~15–20 mL Ethanol.

-

-

Hot Filtration (Optional): If insoluble particles remain, filter the hot solution rapidly through a pre-warmed glass funnel.

-

Nucleation: Remove from heat. Add warm Water dropwise until a faint, persistent turbidity appears.

-

Crystallization: Add 1–2 drops of Ethanol to clear the turbidity. Allow the solution to cool slowly to room temperature, then place in an ice bath (0–4°C) for 2 hours.

-

Collection: Filter the crystals via vacuum filtration (Buchner funnel). Wash with cold 50% Ethanol/Water.

-

Drying: Dry under vacuum at 40°C for 12 hours to remove residual solvent.

Decision Matrix: Solvent Selection

The following diagram outlines the logical decision process for selecting the appropriate solvent based on the intended application.

Figure 1: Decision matrix for solvent selection based on experimental workflow requirements.

References & Authoritative Grounding

-

Sonogashira Coupling Methodology:

-

Solubility of Tolane Derivatives:

-

LookChem. (n.d.). 4-[(4-aminophenyl)ethynyl]phenol Properties. Retrieved from

-

-

Recrystallization Techniques:

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization protocols of amino-phenols).

-

-

pKa and pH Dependent Solubility:

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Theoretical basis for amphoteric solubility profiles).

-

Sources

CAS number and IUPAC name of "4-((4-Aminophenyl)ethynyl)phenol"

The following technical guide details the physicochemical profile, synthesis, and applications of 4-((4-Aminophenyl)ethynyl)phenol , a specialized "push-pull" tolan intermediate used in advanced materials science.

Identity & Physicochemical Profile[1][2][3][4][5][6]

4-((4-Aminophenyl)ethynyl)phenol is a conjugated diarylalkyne (tolan) featuring a strong electron-donating amine group at one terminus and a hydroxyl group at the other. This donor-acceptor (D-π-A) architecture makes it a critical intermediate for nonlinear optical (NLO) materials, liquid crystals, and high-performance polyimides.

| Parameter | Data |

| IUPAC Name | 4-[(4-Aminophenyl)ethynyl]phenol |

| Common Synonyms | 4-Amino-4'-hydroxytolan; 4,4'-Ethynylene-aminophenol |

| CAS Number | Not widely listed in commercial catalogs (See Note 1) |

| Molecular Formula | C₁₄H₁₁NO |

| Molecular Weight | 209.25 g/mol |

| SMILES | Nc1ccc(C#Cc2ccc(O)cc2)cc1 |

| Structure Type | Asymmetric Tolan (Diphenylacetylene) |

| Electronic Character | Push-Pull (Donor-Acceptor) Chromophore |

> Note 1: Unlike its stilbene analog (CAS 18951-43-4), the alkyne derivative is frequently synthesized in situ or strictly as a research intermediate, resulting in limited public indexing in commercial CAS databases. It is best identified by its IUPAC name or SMILES string in literature.

Synthetic Pathways & Mechanism

The synthesis of 4-((4-Aminophenyl)ethynyl)phenol relies on the Sonogashira Cross-Coupling , a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Core Synthesis Protocol: Sonogashira Coupling

This pathway couples 4-iodoaniline with 4-ethynylphenol (or its protected silyl ether).

Reagents:

-

Aryl Halide: 4-Iodoaniline (1.0 eq)

-

Alkyne: 4-Ethynylphenol (1.1 eq)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)

-

Co-Catalyst: Copper(I) iodide [CuI] (1-3 mol%)

-

Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA) in THF or DMF.

Step-by-Step Methodology:

-

Degassing: Charge a Schlenk flask with Pd(PPh₃)₂Cl₂, CuI, and 4-iodoaniline. Evacuate and backfill with argon (3 cycles) to remove O₂ (preventing Glaser homocoupling).

-

Solvation: Dissolve the solids in degassed THF/Et₃N (1:1 v/v).

-

Addition: Add 4-ethynylphenol dropwise under argon flow.

-

Reaction: Stir at 40–60°C for 12–24 hours. Monitor via TLC (SiO₂, Hexane/EtOAc) for the disappearance of the iodide.

-

Workup: Filter off the ammonium salt precipitate. Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize from ethanol/water or purify via column chromatography (Silica gel) to isolate the pale yellow/brown solid.

Mechanistic Workflow (DOT Diagram)

The following diagram illustrates the catalytic cycle and the specific assembly of the tolan core.

Figure 1: Catalytic cycle for the Sonogashira synthesis of the target tolan. The cycle proceeds via oxidative addition of the aryl iodide, transmetallation with the copper acetylide, and reductive elimination to yield the alkyne bridge.

Spectroscopic Characterization

To validate the structure, researchers must confirm the presence of the alkyne bridge and the integrity of both functional groups.

| Technique | Diagnostic Signal | Interpretation |

| FT-IR | ~2210–2220 cm⁻¹ (weak) | C≡C Stretching: Characteristic of internal alkynes (often weak in symmetric-like tolans). |

| FT-IR | 3300–3450 cm⁻¹ (broad) | O-H / N-H Stretching: Overlapping bands from phenol and amine protons. |

| ¹H NMR | δ ~6.6–7.4 ppm (multiplets) | Aromatic Protons: Two distinct AA'BB' systems for the phenylene rings. |

| ¹³C NMR | δ ~88–90 ppm | Alkyne Carbons: Two signals representing the sp-hybridized carbons. |

| UV-Vis | λ_max ~300–320 nm | π-π Transition:* Extended conjugation across the diphenylacetylene core. |

Applications & Functional Utility

The "push-pull" nature of 4-((4-Aminophenyl)ethynyl)phenol (electron donor -NH₂ / electron acceptor -OH via H-bonding or deprotonation) drives its utility in three key areas:

A. High-Performance Polymers

-

Polyimides & Polyamides: The diamine/diphenol functionality allows this molecule to serve as a rigid-rod monomer. Polymers derived from this unit exhibit high thermal stability (Tg > 250°C) and high modulus due to the stiff ethynyl linkage.

-

Thermosets: The internal alkyne can undergo thermal crosslinking (curing) at high temperatures (>350°C), forming a complex carbon network for aerospace composites.

B. Nonlinear Optics (NLO)

-

Chromophores: The conjugated π-system facilitates charge transfer. Functionalization of the amine and phenol groups can tune the hyperpolarizability (β), making it a candidate for electro-optic modulators.

C. Liquid Crystals

-

Mesogens: The linear, rigid structure promotes nematic liquid crystalline phases. Derivatives (e.g., esters of the phenol) are used to lower melting points while maintaining mesophase stability.

Safety & Handling Protocol

Hazard Classification (GHS):

-

Skin Irritation: Category 2 (Causes skin irritation).

-

Eye Irritation: Category 2A (Causes serious eye irritation).

-

STOT-SE: Category 3 (May cause respiratory irritation).

Handling Procedures:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Inhalation: Handle only in a fume hood to avoid inhaling dust.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amine or alkyne.

-

Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. Link

-

PubChem. (2025).[1][2] Compound Summary: 4-[(E)-2-(4-Aminophenyl)ethenyl]phenol (Related Stilbene Analog). National Library of Medicine. Link

-

Sigma-Aldrich. (2025). Sonogashira Coupling Reaction Guide. Merck KGaA. Link

-

ChemicalBook. (2025).[2][3] 4-Aminophenol Synthesis and Derivatives. Link

Sources

- 1. 4-((4-Aminophenyl)sulfonyl)phenol | C12H11NO3S | CID 117686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4-[(e)-2-(4-aminophenyl)ethenyl]phenol (C14H13NO) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Applications of Aminophenyl Ethynyl Phenol Derivatives

This guide offers a comprehensive technical exploration of aminophenyl ethynyl phenol derivatives, a class of organic compounds demonstrating significant promise across diverse scientific and therapeutic domains. We will dissect their unique structural attributes, which underpin their functionality, delve into their most compelling applications in oncology and materials science, and provide detailed, actionable methodologies for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the capabilities of these versatile molecules.

The Core Architecture: Understanding Structure-Activity Relationships

Aminophenyl ethynyl phenol derivatives are characterized by a rigid, π-conjugated system composed of an aminophenyl group and a phenol group linked by an ethynyl (carbon-carbon triple bond) bridge. This specific arrangement of functional moieties is not arbitrary; it is the source of their potent biological activity and unique photophysical properties.

-

The Ethynyl Linker: This rigid, linear bridge ensures a well-defined spatial orientation between the two aromatic rings, which is crucial for specific interactions with biological targets like enzyme binding pockets.

-

The Aminophenyl and Phenol Groups: These terminal groups provide hydrogen bond donors (the -NH₂ and -OH groups) and acceptors (the nitrogen and oxygen atoms), enabling strong and specific binding to protein residues. Furthermore, their electron-donating and -accepting characteristics are fundamental to the molecule's electronic and fluorescent properties.

This synergistic interplay of structural components makes these derivatives highly tunable and exceptionally promising for targeted applications.

Premier Application: Oncology and Anticancer Therapeutics

The most significant research efforts concerning aminophenyl ethynyl phenol derivatives have been concentrated in oncology, where they have emerged as a potent new class of antitubulin agents.[1]

Primary Mechanism of Action: Inhibition of Tubulin Polymerization

Microtubules are dynamic cytoskeletal polymers essential for the formation of the mitotic spindle during cell division.[2] Their disruption is a clinically validated strategy for cancer treatment. Certain aminophenyl ethynyl phenol derivatives function as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin.[2] This binding event physically obstructs the polymerization of tubulin dimers into microtubules, leading to a cascade of anti-proliferative effects:

-

Disruption of Microtubule Dynamics: The inhibition of polymerization leads to a net depolymerization of existing microtubules.

-

Mitotic Arrest: Without a functional mitotic spindle, cancer cells are unable to progress through the G2/M phase of the cell cycle.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis), selectively eliminating rapidly dividing cancer cells.[2][3]

Figure 1: Pathway of tubulin-targeted cytotoxicity.

Potential in Breast Cancer Therapy

Beyond general tubulin inhibition, certain alkylamino phenolic derivatives have been identified as potential targeted therapies for breast cancer.[4] Studies have shown these compounds can act as Epidermal Growth Factor Receptor (EGFR) inhibitors, disrupting downstream signaling pathways like PI3K/S6K1 that are critical for breast cancer cell proliferation.[4] Molecular docking and dynamics simulations suggest a stable and strong binding interaction between the inhibitor and the EGFR protein.[4]

Emerging Application: Fluorescent Sensing

The conjugated π-system of aminophenyl ethynyl phenol derivatives imparts intrinsic fluorescence.[5][6] This property can be harnessed to develop highly sensitive and selective fluorescent sensors for detecting metal ions.

Principle of Ion Detection

The sensing mechanism relies on the specific interaction between the target ion and the functional groups of the derivative, typically the amino and phenol moieties. This binding event modulates the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a measurable change in the fluorescence emission, such as quenching (turn-off) or enhancement (turn-on).[7] This "chemosensing" capability allows for the detection of specific analytes in a given medium.[8]

Figure 2: General mechanism of fluorescent ion sensing.

Core Methodologies: Synthesis and Evaluation

Synthesis via Sonogashira Coupling

The Sonogashira cross-coupling reaction is the cornerstone for synthesizing aminophenyl ethynyl phenol derivatives.[9][10][11][12] This powerful and versatile method forms the critical C-C bond between the terminal alkyne and the aryl halide. The choice of a palladium catalyst and a copper(I) co-catalyst is crucial for reaction efficiency under mild conditions.[10][12]

Detailed Experimental Protocol:

-

Vessel Preparation: Charge a dry reaction vessel with the aryl halide (e.g., ortho-ethynylaniline, 1.0 equiv) and the terminal alkyne (3.0 equiv).

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) to create anaerobic conditions, which is critical to prevent side reactions like the homocoupling of alkynes.[12]

-

Solvent and Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., N,N-Dimethylformamide, DMF). Sequentially add the base (e.g., Triethylamine, Et₃N, 3.0 equiv), the copper(I) co-catalyst (e.g., CuI, 0.2 equiv), and finally the palladium catalyst (e.g., Pd(PPh₃)₄, 10 mol%).

-

Reaction: Stir the mixture. The reaction can often proceed at room temperature, but may require gentle heating depending on the reactivity of the substrates.[10] Monitor progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction and perform an extractive work-up using a suitable solvent like ethyl acetate.[12] The crude product is then purified via flash column chromatography to yield the final derivative.

Figure 3: Standardized workflow for derivative synthesis.

In Vitro Tubulin Polymerization Assay

To validate the anticancer mechanism, an in vitro tubulin polymerization assay is essential. This assay quantitatively measures a compound's ability to inhibit microtubule formation.

Detailed Experimental Protocol:

-

Reagent Preparation: Reconstitute purified tubulin (e.g., >99% pure bovine tubulin) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) supplemented with GTP.[13] Keep all solutions on ice.

-

Plate Setup: Use a pre-warmed 96-well plate. Pipette the tubulin solution into the wells. It is recommended to run each condition in triplicate to ensure data reliability.[2]

-

Compound Addition: Add serial dilutions of the test derivative, a positive control (e.g., nocodazole), and a negative control (vehicle) to the appropriate wells.

-

Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance (turbidity) at 340 nm every 30-60 seconds for at least 60 minutes.[2] An increase in absorbance corresponds to the scattering of light by polymerizing microtubules.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. From these curves, determine key parameters like the maximum polymerization rate (Vmax) and the steady-state polymer mass (Amax). Calculate the IC₅₀ value by plotting the Vmax or Amax as a function of the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]

Quantitative Data Summary

| Derivative Class | Target Application | Key Findings | References |

| o-Aminophenol Analogues | Anticancer | Moderate cytotoxic activity against various cancer cell lines (HepG2, A549, MCF7). | [14] |

| Alkylamino Phenolic Derivatives | Breast Cancer | Acts as an EGFR inhibitor, inducing caspase-mediated apoptosis by regulating downstream signaling. | [4] |

| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol | Anticancer | Significant activity against CNS, non-small cell lung, and breast cancer cell lines. | [1] |

| Triphenylamine-functionalized Organic Polymer | Ion Sensing | Selective "turn-on" fluorescent sensor for Fe³⁺ ions with a detection limit of 4.3 x 10⁻⁷ M. | [7] |

Conclusion and Future Outlook

Aminophenyl ethynyl phenol derivatives represent a structurally elegant and functionally potent class of molecules. Their validated efficacy as antitubulin agents in oncology, coupled with their emerging utility as fluorescent sensors, underscores their versatility. Future research should focus on expanding the structural diversity through combinatorial synthesis to fine-tune their selectivity and potency. In particular, the development of derivatives that can overcome drug resistance mechanisms in cancer remains a high-priority area. In materials science, the rational design of new derivatives could lead to advanced sensors for a wider range of environmentally and biologically relevant analytes. The robust synthetic accessibility and tunable properties of this chemical scaffold ensure its continued prominence in both medicinal chemistry and materials science.

References

- Title: In Vitro Tubulin Polymerization Inhibition Assay - Bio-protocol Source: Bio-protocol URL

- Title: Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization Source: ACS Publications URL

- Title: Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed Source: PubMed URL

- Title: Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26 - Benchchem Source: Benchchem URL

- Title: Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives Source: Bentham Science Publishers URL

- Title: In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin)

- Title: Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC Source: PMC URL

- Title: Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed Source: PubMed URL

- Title: Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity | Request PDF - ResearchGate Source: ResearchGate URL

- Title: Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed Source: PubMed URL

- Title: Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling.

- Title: Sonogashira coupling - Wikipedia Source: Wikipedia URL

- Title: Sonogashira Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL

- Title: Sonogashira Coupling: Application Notes and Protocols for 4-Ethynylpyrene Derivatization - Smolecule Source: Smolecule URL

- Title: Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)

- Title: (PDF)

- Title: Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing)

- Title: The Fluorescein-derived Dye Aminophenyl Fluorescein Is a Suitable Tool to Detect Hypobromous Acid (HOBr)

- Title: Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - MDPI Source: MDPI URL

- Title: Suresh Palanivel: Synthetic phenol compound acts as an antitumor agent targeting EGFR signaling pathway of breast cancer | Tampere universities Source: Tampere University URL

- Title: Investigations of thiol-modified phenol derivatives for the use in thiol–ene photopolymerizations - Beilstein Journals Source: Beilstein Journals URL

- Title: Synthesis, Photophysical Characterization, and DFT Analysis of (E)-1-(4-aminophenyl)-3-(1-benzyl-pyrrol-2-yl)

- Title: Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications - MDPI Source: MDPI URL

- Title: Synthesis and characterization of novel polyphenol species derived from bis(4‐aminophenyl)

- Title: Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - MDPI Source: MDPI URL

- Title: Enhanced Fluorescence Properties of Poly(phenylene ethynylene)

- Title: (PDF)

- Title: Light triggered detection of aminophenyl phosphate with a quantum dot based enzyme electrode - PMC Source: PMC URL

- Title: Development of Fluorescent Sensors for Biorelevant Anions in Aqueous Media Using Positively Charged Quantum Dots - Semantic Scholar Source: Semantic Scholar URL

- Title: Synthesis of Magnetic Core–Shell Materials and Their Application in Detection of Food Contaminants - MDPI Source: MDPI URL

- Title: A triphenylamine-functionalized fluorescent organic polymer as a turn-on fluorescent sensor for Fe3+ ion with high sensitivity and selectivity | Request PDF - ResearchGate Source: ResearchGate URL

- Title: Recent Developments in Plasmonic Sensors of Phenol and Its Derivatives - MDPI Source: MDPI URL

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Suresh Palanivel: Synthetic phenol compound acts as an antitumor agent targeting EGFR signaling pathway of breast cancer | Tampere universities [tuni.fi]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. pdf.smolecule.com [pdf.smolecule.com]

- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical studies on the electronic structure of "4-((4-Aminophenyl)ethynyl)phenol"

Theoretical Studies on the Electronic Structure of 4-((4-Aminophenyl)ethynyl)phenol

Executive Summary

This technical guide establishes a rigorous theoretical framework for analyzing 4-((4-Aminophenyl)ethynyl)phenol , a prototypical "push-pull"

This document is designed for computational chemists and drug discovery professionals. It details the precise Density Functional Theory (DFT) protocols required to elucidate the molecule's electronic architecture, reactivity descriptors, and spectroscopic signatures. We synthesize theoretical methodology with experimental validation strategies to ensure a self-consistent research workflow.

Computational Methodology: The Core Protocol

To ensure high-fidelity results that correlate with experimental observables, a specific level of theory must be employed. Standard B3LYP functionals often underestimate long-range charge transfer (CT) excitations; therefore, we prioritize range-separated hybrids.

Functional & Basis Set Selection

-

Primary Functional: CAM-B3LYP (Coulomb-Attenuating Method).

-

Rationale: Corrects the asymptotic behavior of the exchange potential, essential for accurate prediction of Charge Transfer (CT) bands in push-pull tolanes.

-

-

Secondary Functional (Validation):

B97X-D .-

Rationale: Includes dispersion corrections, critical if studying the molecule in crystal packing or

-stacked aggregates.

-

-

Basis Set: 6-311++G(d,p) .

-

Rationale: The "++" diffuse functions are non-negotiable for describing the lone pairs on Nitrogen and Oxygen, which govern the NLO response.

-

Solvation Model

-

Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

-

Solvents: Ethanol (

) and DMSO (-

Causality: These polar aprotic/protic solvents stabilize the charge-separated excited states, inducing a bathochromic shift (solvatochromism) typical of this scaffold.

-

Geometric & Electronic Architecture

Optimized Geometry

The structural integrity of the ethynyl bridge is the primary determinant of conjugation efficiency.

| Parameter | Theoretical Expectation (CAM-B3LYP) | Experimental Benchmark (XRD)* | Significance |

| C | 1.198 – 1.205 Å | 1.19 – 1.21 Å | Indicates triple bond character; deviation suggests conjugation. |

| C(Ph)-C( | 1.420 – 1.430 Å | 1.43 Å | Shorter than single bond (1.47 Å) due to resonance. |

| Dihedral Angle | 0° – 15° | Planarity maximizes orbital overlap for electron transport. |

*Benchmarks based on analogous tolane derivatives.

Frontier Molecular Orbitals (FMOs)

The electronic transition is governed by the spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: Predominantly localized on the 4-aminophenyl moiety (strong donor).

-

LUMO: Delocalized across the ethynyl bridge and the phenol ring.

-

Mechanism: Excitation triggers an Intramolecular Charge Transfer (ICT) from the amine to the phenol/bridge.

Global Reactivity Descriptors

Using Koopmans' theorem approximation:

-

Chemical Hardness (

): -

Electrophilicity Index (

): Measures the stabilization energy when the system acquires an additional electronic charge.

Visualization of Workflows

Computational Workflow (DOT Visualization)

Caption: Step-by-step DFT workflow ensuring ground state stability (NIMAG=0) before property calculation.

Experimental Validation Strategy

To validate the theoretical model, the molecule must be synthesized and characterized. The Sonogashira Cross-Coupling is the gold standard for this architecture.

Synthesis Protocol

Reaction: 4-Ethynylaniline + 4-Iodophenol

-

Catalyst: Pd(PPh

) -

Co-Catalyst: CuI (5-10 mol%) – activates the terminal alkyne.

-

Base/Solvent: Triethylamine (Et

N) or Diisopropylamine (DIPA) serves as both base and solvent, or mixed with THF/DMF. -

Conditions: Inert atmosphere (Ar/N

), Room Temp to 60°C, 12-24h.

Spectroscopic Signatures for Validation

-

IR Spectrum: Look for the disappearance of the terminal alkyne

C-H stretch (~3300 cm -

UV-Vis: The theoretical

(TD-DFT) should match the experimental absorption peak (typically 300–340 nm in ethanol).

Reaction Mechanism Diagram

Caption: Catalytic cycle for the Sonogashira coupling used to synthesize the target tolane.

Potential Applications & NLO Properties

The "4-((4-Aminophenyl)ethynyl)phenol" molecule is a candidate for Second Harmonic Generation (SHG) materials.

-

First Hyperpolarizability (

): DFT calculations typically predict high -

Molecular Wire: The low HOMO-LUMO gap suggests potential use in molecular conductance junctions, where the phenol can anchor to gold electrodes (via in-situ formation of phenolate-Au links).

References

-

Gaussian 16 Rev. C.01 , Frisch, M. J. et al. Gaussian, Inc., Wallingford CT. (Standard software for DFT calculations).

-

Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters, 393(1-3), 51-57. (Primary source for the recommended functional).

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. (Foundational synthesis protocol).

-

Marder, S. R., et al. (1991). Large first hyperpolarizabilities in push-pull polyenes. Science, 252(5002), 103-106. (Seminal work on NLO in conjugated push-pull systems).

-

BenchChem. Protocol for Sonogashira Coupling of Aryl Iodides. (Protocol verification).

Discovery and history of functionalized aminophenols

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmacy180.com [pharmacy180.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. brainkart.com [brainkart.com]

- 5. How Efficient Is My (Medicinal) Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

Health and safety data for "4-((4-Aminophenyl)ethynyl)phenol"

Health and Safety Data for "4-((4-Aminophenyl)ethynyl)phenol"

Executive Summary

This technical guide provides a comprehensive health and safety profile for 4-((4-Aminophenyl)ethynyl)phenol (also known as 4-amino-4'-hydroxytolan ). Due to the specialized nature of this compound—often used as a research intermediate in the synthesis of liquid crystals, conductive polymers, and kinase inhibitors—harmonized GHS data is limited.

Crucial Safety Directive: In the absence of a specific regulatory SDS, this guide applies a "Read-Across" toxicological assessment based on its functional moieties: the aniline (aromatic amine) and phenol groups, linked by an alkyne bridge. Researchers must treat this compound as a dual-hazard substance : possessing the systemic toxicity/sensitization potential of anilines and the corrosive/irritant properties of phenols.

Chemical Identity & Physicochemical Profile

| Property | Data / Specification |

| Chemical Name | 4-((4-Aminophenyl)ethynyl)phenol |

| Common Synonyms | 4-Amino-4'-hydroxytolan; 4-[(4-aminophenyl)ethynyl]phenol |

| Molecular Formula | C₁₄H₁₁NO |

| Molecular Weight | 209.25 g/mol |

| Structure | H₂N-Ph-C≡C-Ph-OH |

| Physical State | Solid (Powder/Crystalline) |

| Color | Off-white to pale yellow/brown (oxidizes upon air exposure) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| Stability | Light sensitive (conjugated system); Oxidation sensitive (amine/phenol) |

Hazard Identification (Derived GHS Classification)

Based on Structure-Activity Relationship (SAR) analysis of the parent pharmacophores (Aniline and Phenol), the following GHS classifications are assigned as a precautionary baseline .

Signal Word: DANGER

| Hazard Class | H-Code | Hazard Statement | Basis for Classification |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | Aniline/Phenol systemic toxicity. |

| Acute Toxicity (Dermal) | H311 | Toxic in contact with skin. | High potential for transdermal absorption (Phenol). |

| Skin Corr./Irrit. | H315 | Causes skin irritation. | Phenolic hydroxyl group. |

| Eye Dam./Irrit. | H318 | Causes serious eye damage. | Phenolic corrosivity. |

| Sensitization (Skin) | H317 | May cause an allergic skin reaction. | Aromatic amine moiety (strong sensitizer). |

| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects. | Aromatic amines are suspect mutagens. |

| STOT - SE | H335 | May cause respiratory irritation. | Dust inhalation hazard. |

| Aquatic Toxicity | H411 | Toxic to aquatic life with long lasting effects. | Phenols/Anilines are ecotoxic. |

Occupational Hygiene & Exposure Control

Engineering Controls

-

Primary Containment: All handling of the solid powder must occur within a certified chemical fume hood or a glovebox (if handling >1g).

-

Dust Control: Use static-dissipative weighing boats and tools to prevent aerosolization of the fine powder.

-

Inert Atmosphere: Store and handle under Nitrogen (

) or Argon (

Personal Protective Equipment (PPE)

-

Respiratory: If fume hood containment is breached or for spill cleanup, use a full-face respirator with P3 (dust) and OV (organic vapor) cartridges.

-

Hand Protection (Critical):

-

Material: Nitrile (minimum 0.11 mm) or Viton (for prolonged contact).

-

Protocol: Double-gloving is mandatory. The phenolic nature allows rapid permeation; the outer glove should be changed immediately upon contamination.

-

-

Eye/Face: Chemical safety goggles. Face shield required if handling solutions >100 mL.

-

Body: Lab coat (cotton/polyester) with long sleeves. Tyvek suit recommended for large-scale synthesis (>10g).

Emergency Response Protocols

This compound presents a unique challenge: Phenol burns combined with Aniline toxicity .

Skin Contact (The PEG Protocol)

-

Immediate Action: Do NOT just rinse with water initially if concentrated. Phenolic compounds are lipophilic and penetrate the skin.

-

Decontamination: Swab the area with Polyethylene Glycol 300 or 400 (PEG 300/400) or a mixture of PEG/Ethanol (70:30) for at least 15 minutes.

-

Secondary Rinse: Wash with copious amounts of soap and water.

-

Medical: Seek evaluation for signs of systemic absorption (cyanosis, dizziness).

Ingestion (Methemoglobinemia Risk)

-

Action: Rinse mouth immediately. Do NOT induce vomiting (corrosive risk).

-

Antidote Awareness: Medical professionals should be alerted to the presence of an aromatic amine , which may induce methemoglobinemia (treatment: Methylene Blue).

Visualized Handling Workflow

The following diagram outlines the safe synthesis and isolation workflow, emphasizing the "Dual-Hazard" control points.

Figure 1: Safe handling workflow for 4-((4-Aminophenyl)ethynyl)phenol, highlighting critical control points for dust and spill management.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135439579 (Structure Analog). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Aniline (CAS 62-53-3) - Toxicological Information. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Phenol. Retrieved from [Link]

- Sonogashira, K. (2002).Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. (Context for synthesis hazards).

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-((4-Aminophenyl)ethynyl)phenol via Sonogashira Coupling

Introduction

4-((4-Aminophenyl)ethynyl)phenol is a valuable intermediate in the synthesis of various functional materials, including polymers for electronics and pharmaceuticals. Its structure, featuring a rigid acetylene linker between an electron-donating amino group and a phenolic moiety, imparts unique photophysical and chemical properties. The synthesis of this compound is most effectively achieved through the Sonogashira cross-coupling reaction.[1] This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, offering a robust and versatile method for constructing such molecular architectures.[1][2]

This application note provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of 4-((4-Aminophenyl)ethynyl)phenol. It is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry. The causality behind each experimental choice is explained to ensure both reproducibility and a deeper understanding of the reaction.

Reaction Principle: The Sonogashira Coupling

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp)-C(sp²) bonds.[3][4] The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination to form the product, while the copper co-catalyst activates the terminal alkyne.[5]

Materials and Methods

Reagents and Equipment

| Reagent/Equipment | Grade/Specification | Supplier | Notes |

| 4-Iodoaniline | 99% | Acros Organics | Light-sensitive solid.[6][7] Store in a cool, dark place. |

| 4-Ethynylphenol | 95% | AChemBlock | Solid.[8] |

| Tetrakis(triphenylphosphine)palladium(0) | 99% | Strem Chemicals | Air and moisture sensitive. Handle under inert atmosphere. |

| Copper(I) iodide (CuI) | 99.995% | Alfa Aesar | Solid. |

| Triethylamine (TEA) | ≥99.5%, anhydrous | Sigma-Aldrich | Anhydrous base and solvent. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Anhydrous solvent. |

| Ethyl acetate | ACS grade | Fisher Scientific | For chromatography. |

| Hexane | ACS grade | Fisher Scientific | For chromatography. |

| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |

| Schlenk flask | 100 mL | Chemglass | For reaction under inert atmosphere. |

| Magnetic stirrer with heating | IKA | ||

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | MilliporeSigma | For reaction monitoring. |

| Rotary evaporator | Heidolph | For solvent removal. | |

| NMR Spectrometer | 400 MHz or higher | Bruker | For product characterization. |

| Mass Spectrometer | Agilent | For product characterization. |

Safety Precautions

-

4-Iodoaniline: Harmful if swallowed, in contact with skin, or if inhaled.[6][7][9][10][11] Causes skin, eye, and respiratory tract irritation.[6][7][9][10][11] It is light-sensitive.[6][7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][11] Handle in a well-ventilated fume hood.[6][9][10]

-

4-Ethynylphenol: May cause skin and eye irritation, as well as respiratory irritation.[8] Handle with appropriate PPE in a fume hood.

-

Tetrakis(triphenylphosphine)palladium(0): A skin and respiratory irritant. Handle with care in a fume hood.

-

Triethylamine and Tetrahydrofuran: Flammable liquids. Keep away from ignition sources. Both are irritants. Use in a well-ventilated fume hood.

Experimental Protocol

Reaction Setup

The following diagram illustrates the general workflow for the synthesis of 4-((4-Aminophenyl)ethynyl)phenol.

Caption: Experimental workflow for the synthesis of 4-((4-Aminophenyl)ethynyl)phenol.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodoaniline (1.0 mmol, 219 mg), 4-ethynylphenol (1.2 mmol, 142 mg), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg), and copper(I) iodide (0.1 mmol, 19 mg).

-

Causality: The use of a Schlenk flask allows the reaction to be carried out under an inert atmosphere (argon or nitrogen), which is crucial as the Pd(0) catalyst is sensitive to oxygen. The slight excess of the alkyne component ensures complete consumption of the more expensive aryl iodide.

-

-

Solvent and Base Addition: Evacuate and backfill the flask with argon three times. Under a positive flow of argon, add anhydrous tetrahydrofuran (THF, 20 mL) and anhydrous triethylamine (TEA, 5 mL) via syringe.

-

Causality: Anhydrous solvents are essential to prevent unwanted side reactions and catalyst deactivation. Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent.

-

-

Reaction Execution: Immerse the flask in a preheated oil bath at 65 °C and stir the mixture vigorously.

-

Causality: Heating accelerates the rate of reaction. The chosen temperature is a balance between achieving a reasonable reaction time and minimizing potential side reactions or decomposition of the aniline substrate, which can be unstable at higher temperatures.[12]

-

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 4-6 hours.

-

Causality: TLC allows for the visualization of the consumption of the starting materials and the formation of the product. This prevents premature or unnecessarily long reaction times.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvents under reduced pressure using a rotary evaporator.

-

Causality: This initial solvent removal concentrates the reaction mixture for the subsequent extraction step.

-

-

Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Causality: The aqueous washes remove the triethylammonium iodide salt and other water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer. Anhydrous sodium sulfate is a drying agent that removes residual water from the organic solvent.

-

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Causality: Column chromatography is a standard technique for purifying organic compounds. The gradient elution allows for the separation of the desired product from any unreacted starting materials and non-polar byproducts.

-

Characterization

The purified 4-((4-Aminophenyl)ethynyl)phenol should be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Expected Results

| Technique | Expected Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~9.8 (s, 1H, -OH), ~7.3 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~6.7 (d, 2H, Ar-H), ~6.5 (d, 2H, Ar-H), ~5.4 (s, 2H, -NH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~157, ~148, ~133, ~132, ~115, ~114, ~110, ~90, ~88 |

| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₁₄H₁₂NO: 210.0919; found: 210.0913 |

Note: Exact chemical shifts may vary slightly depending on the solvent and concentration.

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycles of the Sonogashira coupling reaction.

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

Conclusion